4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo-
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Overview
Description
4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- is a heterocyclic compound that features a pyrano-pyridine fused ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-amino-3-bromo-pyridine with suitable aldehydes and ketones in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and ultrasound-assisted synthesis can be employed to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrano-pyridine derivatives.
Scientific Research Applications
4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4H-Pyrano[3,2-b]pyridin-4-one: Similar structure but different substitution pattern.
2-Amino-4H-pyran-3-carbonitrile: Shares the pyran ring but differs in the pyridine ring and functional groups.
Uniqueness
4H-Pyrano[2,3-b]pyridin-4-one, 2-amino-3-bromo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine and amino groups provide versatile sites for further functionalization and derivatization, making it a valuable compound in various research fields .
Properties
CAS No. |
61997-18-0 |
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Molecular Formula |
C8H5BrN2O2 |
Molecular Weight |
241.04 g/mol |
IUPAC Name |
2-amino-3-bromopyrano[2,3-b]pyridin-4-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-6(12)4-2-1-3-11-8(4)13-7(5)10/h1-3H,10H2 |
InChI Key |
TXBFYGYSICXFSH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N=C1)OC(=C(C2=O)Br)N |
Origin of Product |
United States |
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